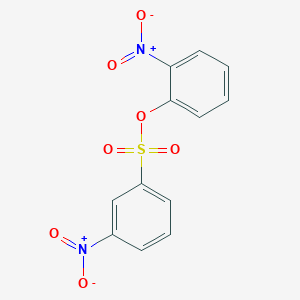
2-Nitrophenyl 3-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 3-nitrobenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves high conversion rates and yields with minimal waste generation . Another method involves the catalytic sulfonation of nitrobenzene using sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high efficiency. The use of microreactors allows for precise control over reaction conditions, leading to safer and more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Nucleophiles: Alkoxides, amines, and other nucleophilic species.
Major Products Formed
Amines: Reduction of nitro groups leads to the formation of corresponding amines.
Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
2-Nitrophenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro and sulfonate groups make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring.
3-Nitrobenzenesulfonic Acid: Contains a nitro group and a sulfonic acid group on the benzene ring.
Properties
CAS No. |
628729-86-2 |
|---|---|
Molecular Formula |
C12H8N2O7S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-4-3-5-10(8-9)22(19,20)21-12-7-2-1-6-11(12)14(17)18/h1-8H |
InChI Key |
GRFIPXDYAGHADV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


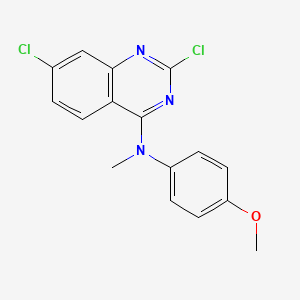

![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
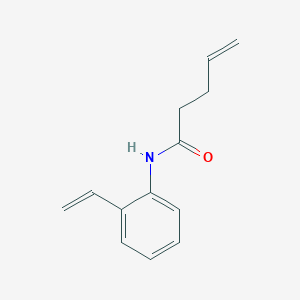
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

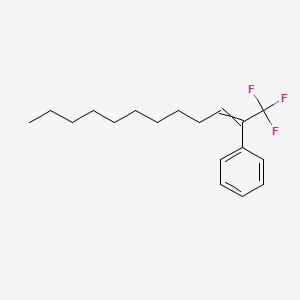
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
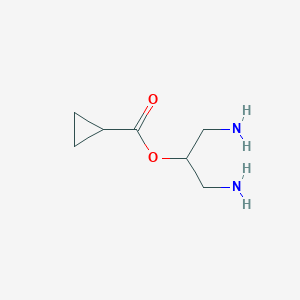
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)

